Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications
Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptyloxyaniline is an organic compound belonging to the alkoxyaniline family. Its structure, featuring a heptyl ether linkage to an aniline core, imparts specific physicochemical properties that make it a molecule of interest in materials science and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and known applications of 4-Heptyloxyaniline, with a focus on data relevant to research and development.
Molecular Structure and Properties
4-Heptyloxyaniline consists of a benzene ring substituted with an amino group (-NH₂) and a heptyloxy group (-O(CH₂)₆CH₃) at the para position (position 4).
Chemical Structure:
Table 1: Physicochemical Properties of 4-Heptyloxyaniline
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO | [1][2] |
| Molecular Weight | 207.31 g/mol | [1][2] |
| CAS Number | 39905-44-7 | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 44-48 °C | [1][2] |
| Boiling Point | 145 °C @ 0.5 mmHg | [2] |
| Density | 0.965 g/cm³ | [2] |
| Refractive Index | 1.516 | [2] |
| Synonyms | 4-heptoxyaniline, p-(heptyloxy)aniline, 4-n-heptyloxyaniline | [1] |
Synthesis of 4-Heptyloxyaniline
The primary synthetic route to 4-Heptyloxyaniline is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds by the O-alkylation of 4-aminophenol with a 1-haloheptane.
Experimental Protocol: Williamson Ether Synthesis of 4-Heptyloxyaniline
This protocol is a generalized procedure for the synthesis of 4-alkoxyanilines and can be adapted for 4-Heptyloxyaniline.
Materials:
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4-Aminophenol
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1-Bromoheptane (or 1-chloroheptane)
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Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
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Acetone or Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as finely ground potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture vigorously.
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Alkylation: To the stirred suspension, add 1-bromoheptane (1.1-1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetone, it can be removed under reduced pressure using a rotary evaporator. If DMF is used, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude 4-Heptyloxyaniline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 4-Heptyloxyaniline.
Applications and Biological Relevance
Materials Science
One of the notable applications of 4-Heptyloxyaniline is in the synthesis of liquid crystals.[3] The rod-like structure of molecules derived from 4-heptyloxyaniline, often in the form of Schiff bases, can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[4][5] These materials have potential applications in display technologies and other optoelectronic devices.
Medicinal Chemistry and Drug Development
While there is limited direct research on the biological activities of 4-Heptyloxyaniline itself, the substituted aniline scaffold is a well-established privileged structure in medicinal chemistry.[6] Aniline derivatives are key components in a wide range of therapeutic agents.
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Kinase Inhibitors: The anilinoquinazoline and anilinoquinoline cores are fundamental to many tyrosine kinase inhibitors (TKIs) used in cancer therapy.[6][7] These compounds often feature alkoxy substituents on the aniline ring, which can influence their binding affinity and pharmacokinetic properties.
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Antimicrobial Agents: The sulfonamide class of antibiotics, which are derivatives of sulfanilamide (a substituted aniline), were among the first effective antimicrobial drugs.[6] Their mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[6]
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Anti-inflammatory and Analgesic Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) contain an aniline or anilide structure and act by inhibiting cyclooxygenase (COX) enzymes.[6]
The presence of the aniline moiety in 4-Heptyloxyaniline suggests its potential as a building block for the synthesis of novel bioactive molecules. The heptyloxy group can modulate the lipophilicity of a compound, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). However, it is important to note that aniline-containing compounds can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites.[8]
Potential Signaling Pathway Involvement of Related Anilino-compounds
Given that many anilino-based drugs are kinase inhibitors, a hypothetical logical pathway for a drug candidate derived from an aniline scaffold could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by an anilino-based drug.
Conclusion
4-Heptyloxyaniline is a readily synthesizable organic compound with a well-defined molecular structure and properties. While its primary established application is in the field of liquid crystals, its aniline core structure suggests potential for its use as a scaffold in the design and synthesis of new therapeutic agents. Further research into the biological activities of 4-heptyloxyaniline and its derivatives could unveil novel applications in drug development, particularly in areas where the modulation of lipophilicity is key to optimizing drug-like properties. Researchers should, however, remain mindful of the potential metabolic liabilities associated with the aniline motif when considering it for pharmaceutical applications.
References
- 1. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cresset-group.com [cresset-group.com]
